1-(pyridin-3-yl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-pyridin-3-ylindole |
InChI |
InChI=1S/C13H10N2/c1-2-6-13-11(4-1)7-9-15(13)12-5-3-8-14-10-12/h1-10H |
InChI Key |
NFLKJMSYUXZFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CN=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1-(pyridin-3-yl)-1H-indole Core
The formation of the crucial nitrogen-aryl bond between the indole (B1671886) and pyridine (B92270) moieties is the central challenge in synthesizing the this compound scaffold. Several powerful synthetic methods have been developed to address this, including N-arylation approaches, cross-coupling reactions, and multi-component reactions.
N-Arylation Approaches for Indole Ring System
Traditional N-arylation methods, such as the Ullmann condensation, have been successfully employed for the synthesis of N-arylindoles. acs.org This approach typically involves the copper-catalyzed reaction of an indole with an aryl halide. acs.org For the synthesis of this compound, this would involve reacting indole with a 3-halopyridine, such as 3-bromopyridine (B30812), in the presence of a copper catalyst and a base at elevated temperatures. acs.orgprepchem.com While effective, these reactions often require harsh conditions, including high temperatures and the use of stoichiometric amounts of copper. acs.org
A specific example includes the synthesis of a derivative, 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1-pyridin-3-yl-1H-indole, where 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole was reacted with 3-bromopyridine using copper(I) bromide (CuBr) as a catalyst and potassium carbonate (K2CO3) as a base. The reaction was heated to 160°C for 2.5 hours, yielding the desired product. prepchem.com
Modern advancements have led to the development of milder and more efficient copper-catalyzed N-arylation methods. These improved procedures often utilize ligands, such as diamines, which facilitate the catalytic cycle and allow the reaction to proceed at lower temperatures with lower catalyst loadings. acs.org
Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds and are widely used for the N-arylation of indoles. nih.govorganic-chemistry.org This methodology offers a powerful alternative to the traditional Ullmann condensation, often proceeding under milder conditions with a broader substrate scope and higher functional group tolerance. acs.orgnih.gov
The Buchwald-Hartwig amination involves the reaction of an amine (in this case, indole) with an aryl halide or triflate (e.g., 3-bromopyridine or 3-chloropyridine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.orgresearchgate.net The choice of ligand is critical to the success of the reaction, with various biarylphosphines, such as tBuXPhos, being developed to enhance catalytic activity. nih.gov These reactions have been successfully applied to the synthesis of N-arylindoles, including those with heteroaryl halides like chloropyridines. nih.gov
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 / 2-(dicyclohexylphosphino)-biphenyl | 3-Chloropyridine | K3PO4 | Toluene | 100 | Good | nih.gov |
| Pd(dba)2 / XantPhos | 3-Bromopyridine | Cs2CO3 | CPME/H2O | 80-100 | 47-85 | vulcanchem.comacs.org |
| CuI / trans-1,2-cyclohexanediamine | 3-Bromopyridine | K3PO4 | Toluene | 110 | High | acs.org |
| CuBr / K2CO3 | 3-Bromopyridine | K2CO3 | None (neat) | 160 | 58 | prepchem.com |
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like pyridyl-indoles in a single step from three or more starting materials. thieme-connect.comrsc.orgresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity. rsc.org
Several MCRs have been developed for the synthesis of indole-substituted pyridine derivatives. thieme-connect.comtandfonline.comnih.gov For instance, a one-pot, four-component reaction involving 3-(cyanoacetyl)-indoles, aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate, catalyzed by indium(III) chloride under microwave irradiation, can produce 3-(dihydropyridinyl)-indole derivatives. rsc.org While this specific example leads to a C3-substituted indole, similar strategies could be adapted for the synthesis of N-pyridyl indoles by employing appropriately functionalized starting materials. The versatility of MCRs allows for the incorporation of both the indole and pyridine moieties in a convergent manner, providing rapid access to the desired scaffold. rsc.orgresearchgate.net
Derivatization and Functionalization of the Pyridyl-Indole Scaffold
Once the this compound core is assembled, further structural modifications can be introduced to modulate its properties. These modifications can be directed towards either the indole moiety or the pyridine ring, allowing for the synthesis of a diverse library of derivatives.
Regioselective Substitutions on the Indole Moiety
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. bhu.ac.inresearchgate.net The most reactive position for electrophilic attack is typically the C3 position, followed by the C2 position. bhu.ac.incutm.ac.in However, when the nitrogen is substituted with the pyridyl group, the electronic properties of the indole ring are altered, which can influence the regioselectivity of subsequent reactions.
Common electrophilic substitution reactions that can be performed on the indole nucleus include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS). chim.it These halogenated indoles can then serve as precursors for further cross-coupling reactions.
Acylation: Friedel-Crafts acylation can introduce an acyl group, typically at the C3 position, using an acid anhydride (B1165640) or acyl chloride in the presence of a Lewis acid. mdpi.com
Alkylation: The indole ring can undergo alkylation under various conditions, though this can sometimes lead to mixtures of products. bhu.ac.in
If the C3 position is already substituted, electrophilic attack may occur at the C2 position or on the benzene (B151609) portion of the indole ring, typically at the C5 or C6 positions. bhu.ac.in The directing effect of substituents already present on the indole ring will also play a crucial role in determining the position of further functionalization. nih.gov For instance, directing groups can be employed to achieve regioselective C-H functionalization at positions that are typically less reactive, such as C4 or C7. nih.gov
Modifications of the Pyridine Ring
The pyridine ring, in contrast to the indole ring, is an electron-deficient aromatic system. evitachem.comsmolecule.com This makes it less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (like a halogen) is present on the ring.
Modifications to the pyridine ring of the this compound scaffold can include:
Nucleophilic Aromatic Substitution: If the pyridine ring bears a halogen atom, it can be displaced by various nucleophiles. evitachem.com
Oxidation: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, which can then facilitate further functionalization of the pyridine ring. smolecule.com
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring using catalytic hydrogenation. smolecule.com
Introduction of Substituents: Functional groups such as methyl or methoxy (B1213986) groups can be introduced onto the pyridine ring to modulate the electronic and steric properties of the molecule. evitachem.commdpi.com
The synthesis of derivatives with substituents on the pyridine ring often starts with a substituted 3-halopyridine in the initial N-arylation step. For example, using a substituted 3-bromopyridine in a Buchwald-Hartwig or Ullmann coupling reaction with indole would directly yield a 1-(substituted-pyridin-3-yl)-1H-indole. nih.govevitachem.com
Linker Chemistry and Side Chain Incorporation
The strategic modification of the this compound scaffold through linker chemistry and the introduction of various side chains is crucial for optimizing the pharmacological profile of its derivatives. Research into related indole structures demonstrates that the nature, length, and attachment point of linkers and side chains can profoundly influence potency, selectivity, solubility, and metabolic stability. nih.govacs.orggoogle.com
In the development of anti-trypanosomal agents based on an indole core, extensive structure-activity relationship (SAR) studies have highlighted the importance of the linker between the indole nucleus and a right-hand side (RHS) moiety. nih.govacs.org For instance, in a series of 1H-indole-2-carboxamides, seemingly minor changes to the linker, such as shifting a methylene (B1212753) group's position or extending the side chain (homologation), resulted in inactive compounds. nih.govacs.org Conversely, reversing the amide linker restored potency, albeit with an increase in metabolic instability. nih.govacs.org This demonstrates a delicate balance between the spatial orientation conferred by the linker and the compound's biological activity and pharmacokinetic properties.
The incorporation of side chains can also be guided by principles of bioisosteric replacement and conformational constraint. Replacing a carboxamide linker with a non-classical isostere like a sulfonamide led to a complete loss of potency in one study. nih.govacs.org Branching the side chain with a methyl group or N-methylating the amide resulted in compounds with similar potency, while methylating both the amide and the indole –NH group restored potency to the level of the parent compound, likely by influencing the molecule's bioactive conformation. nih.govacs.org The introduction of hydrophobic side chains, such as alkyl or aryl groups, can be used to modulate interactions with biological targets. google.com For example, incorporating phenylalanine or tyrosine groups into a linker can create beneficial pi-pi interactions. google.com
The length of the linker is another critical parameter, with studies on various ligand-linker conjugates suggesting optimal lengths for specific applications, often ranging from 7 to over 20 atoms. google.com In the context of cryptolepine (B1217406) analogues, which feature an indoloquinoline core, the introduction of basic diaminoalkane side chains at the C-11 position significantly enhanced activity against drug-resistant Plasmodium falciparum strains. miguelprudencio.com The diversity of these side chains was explored by varying the linker length (e.g., propyl, butyl) and the substitution pattern of the terminal amino group. miguelprudencio.com
Table 1: Impact of Linker and Side Chain Modifications on Indole Derivatives
| Modification Type | Example | Observation | Source(s) |
|---|---|---|---|
| Linker Position | Shifting the position of a methylene linker in 1H-indole-2-carboxamides. | Led to inactive compounds (pEC50 < 4.3). | nih.govacs.org |
| Linker Homologation | Extending the side chain of 1H-indole-2-carboxamides. | Resulted in inactive compounds (pEC50 < 4.3). | nih.govacs.org |
| Linker Reversal | Reversing the amide linker in 1H-indole-2-carboxamides. | Restored potency similar to the parent compound (pEC50 5.7). | nih.govacs.org |
| Bioisosteric Replacement | Replacing a carboxamide linker with a sulfonamide. | Caused a complete loss of potency. | nih.govacs.org |
| Side Chain Branching | Adding a methyl group to the side chain. | Resulted in an equipotent compound (pEC50 ~ 5). | nih.govacs.org |
| Side Chain Incorporation | Attaching propyl and butyl diamine side chains to a cryptolepine core. | Significantly increased antimalarial activity. | miguelprudencio.com |
| Terminal Group Substitution | Varying terminal amine from primary to secondary or tertiary on a side chain. | Derivatives with secondary or tertiary terminal amines showed higher activity. | miguelprudencio.com |
Radiosynthetic Protocols for Tracer Development
The this compound scaffold is a valuable platform for developing PET tracers, particularly for imaging enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are upregulated in many tumors. uq.edu.auresearchgate.net PET imaging allows for the non-invasive, in vivo quantification of these enzyme levels, aiding in drug discovery and disease diagnosis. uq.edu.auresearchgate.net The development of effective tracers requires robust and reliable radiosynthetic protocols to incorporate a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), into the molecule. researchgate.net
A key derivative, 6-fluoro-3-(pyridin-3-yl)-1H-indole, was identified as a potent TDO ligand with suitable lipophilicity (LogD = 1.8) for brain imaging. uq.edu.au The successful development of its radiolabeled analogue, [¹⁸F]-6-fluoro-3-(pyridin-3-yl)-1H-indole, provides a clear example of the protocols required for this class of compounds. uq.edu.auresearchgate.net
Automated Radiosynthesis of Fluoro-Derivatives
To facilitate clinical use and ensure consistent production, the radiosynthesis of PET tracers is typically automated. researchgate.netfrontiersin.org A fully automated radiosynthesis of [¹⁸F]-6-fluoro-3-(pyridin-3-yl)-1H-indole has been successfully developed. uq.edu.auresearchgate.net The process utilizes a copper-mediated nucleophilic ¹⁸F-fluorination reaction. uq.edu.auresearchgate.net
Initial manual development established the optimal labeling conditions, which were subsequently transferred to an automated synthesis module. uq.edu.au The labeling reaction was found to be most effective at 120 °C, followed by a thermal deprotection step at 150 °C to remove a Boc protecting group. uq.edu.au However, the initial automated productions revealed evidence of radiolysis, even at low radiochemical concentrations. uq.edu.au This challenge was overcome by incorporating sodium ascorbate (B8700270) into both the radiosynthetic process and the final formulation, which stabilized the tracer. uq.edu.au The optimized automated process yielded the final product with a radiochemical purity of over 99% after four hours. uq.edu.auresearchgate.net
Automated synthesis modules, such as the GE TRACERlab, are commonly employed for such procedures. frontiersin.org These systems handle the entire process from trapping the cyclotron-produced [¹⁸F]fluoride to the final purification and formulation of the radiotracer, ensuring radiation safety and reproducibility. frontiersin.orgsnmjournals.org
Table 2: Automated Radiosynthesis Parameters for [¹⁸F]-6-fluoro-3-(pyridin-3-yl)-1H-indole
| Parameter | Details | Source(s) |
|---|---|---|
| Reaction Type | Copper-mediated nucleophilic [¹⁸F]fluorination | uq.edu.auresearchgate.net |
| Labeling Temperature | 120 °C | uq.edu.au |
| Deprotection Temperature | 150 °C (thermal removal of Boc group) | uq.edu.au |
| Stabilizer | Sodium ascorbate (to prevent radiolysis) | uq.edu.au |
| End of Synthesis Yield | 5 to 6% (non-corrected) | uq.edu.auresearchgate.net |
| Radiochemical Purity | >99% (after 4 hours) | uq.edu.auresearchgate.net |
| Molar Activity | 214 to 261 GBq/µmol | uq.edu.au |
Precursor Design for Radiochemical Labeling
The success of a radiosynthesis is highly dependent on the design of the labeling precursor. The precursor must be stable under storage conditions yet reactive enough to undergo efficient radiolabeling under mild conditions to maximize radiochemical yield. For the synthesis of [¹⁸F]-6-fluoro-3-(pyridin-3-yl)-1H-indole, the chosen precursor was a boc-protected boronate ester derivative: tert-butyl 3-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. uq.edu.au This design is tailored for the copper-mediated nucleophilic fluorination reaction, where the boronate ester group is displaced by the [¹⁸F]fluoride. uq.edu.au The Boc (tert-butyloxycarbonyl) group serves to protect the indole nitrogen during the reaction and is subsequently removed in a final deprotection step. uq.edu.au
Table 3: Precursor Strategies for Radiolabeling Indole and Pyridine Derivatives
| Precursor Type | Radiosynthesis Reaction | Target Position | Example Compound Class | Source(s) |
|---|---|---|---|---|
| Boronate Ester | Copper-mediated [¹⁸F]fluorination | Aromatic Ring (Indole) | 6-fluoro-3-(pyridin-3-yl)-1H-indole | uq.edu.au |
| Nitro-aryl | Nucleophilic [¹⁸F]fluoro-denitration | Aromatic Ring (Pyridine) | 2-(heteroaryl-cycloalkyl)-1H-indoles | acs.orgnih.govnih.gov |
| Tosylate | Nucleophilic [¹⁸F]fluorination | Alkyl Chain | BCPP-EF (pyridinyl-pyridazinone) | frontiersin.org |
| Primary Amide | [¹¹C]Methylation with [¹¹C]CH₃I | Amide Nitrogen | 3-acetyl-indole derivatives | acs.org |
Advanced Structural Characterization and Conformational Analysis
X-ray Crystallographic Investigations
The definitive determination of the solid-state structure of 1-(pyridin-3-yl)-1H-indole through X-ray crystallography is a critical missing piece in the scientific literature. Such an investigation would provide invaluable insights into several key structural features.
Conformational Preferences in the Crystalline State
The conformation of this compound in the crystalline state, particularly the rotational orientation of the pyridine (B92270) ring relative to the indole (B1671886) nucleus, is unknown. This conformation is influenced by the balance of intramolecular steric effects and intermolecular packing forces. X-ray crystallography would reveal the preferred torsion angles and whether the molecule adopts a planar or a more twisted conformation in the solid state.
Solution-State Structural Elucidation
While a complete solution-state analysis is also not available in a single comprehensive study, general principles of NMR and vibrational spectroscopy can be discussed.
Detailed NMR Spectroscopic Analysis (e.g., 2D NMR, NOESY for Stereochemical Assignments)
Standard 1D ¹H and ¹³C NMR spectroscopy would be used to confirm the basic connectivity of this compound. More advanced 2D NMR techniques would be required for unambiguous assignment of all proton and carbon signals, especially for the closely coupled aromatic protons.
A COSY (Correlation Spectroscopy) experiment would reveal the coupling relationships between adjacent protons within the indole and pyridine rings. For instance, it would show correlations between H4, H5, H6, and H7 of the indole ring, and the protons of the pyridine ring.
A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would provide information about the spatial proximity of protons. redalyc.org This would be particularly useful for determining the preferred conformation in solution by observing through-space interactions between the protons of the pyridine ring and the protons on the indole ring, such as H2 and H7. The presence or absence of such cross-peaks would indicate the relative orientation of the two ring systems.
Vibrational Spectroscopy for Characteristic Functional Group Identification (e.g., IR, Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the characteristic vibrational modes of functional groups within a molecule. rsc.org
The IR spectrum of this compound would be expected to show characteristic bands for:
Aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹.
C=C and C=N stretching vibrations from the aromatic rings in the 1600-1400 cm⁻¹ region.
The Raman spectrum would provide complementary information. Aromatic ring stretching vibrations often give rise to strong Raman signals. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule, as some modes may be strong in one technique and weak or absent in the other due to molecular symmetry and selection rules. rsc.org
Computational and Theoretical Chemistry Studies
Electronic Structure and Quantum Chemical Characterization
Quantum chemical methods are pivotal in elucidating the intrinsic properties of 1-(pyridin-3-yl)-1H-indole at the atomic level. These computational tools allow for a detailed analysis of the molecule's geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to predict the most stable three-dimensional arrangement of atoms in the ground state. researchgate.netekb.eg These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation. ekb.eg The optimization process ensures that the calculated geometry corresponds to a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. ekb.eg For similar heterocyclic systems, theoretical calculations have shown good correlation with experimental data obtained from X-ray crystallography, with minor deviations attributed to the different physical states (gas phase for theory versus solid state for experiment). ekb.eg
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufla.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and potential for intramolecular charge transfer. nih.gov In related indole-pyridine systems, the HOMO is often found to be delocalized over the electron-rich indole (B1671886) moiety, while the LUMO is typically localized on the electron-deficient pyridine (B92270) ring. researchgate.net This distribution is fundamental to the molecule's electronic transitions and interactions. researchgate.net
Interactive Data Table: Representative FMO Energetics for an Indole-Pyridine Derivative (Note: This data is representative of findings for analogous compounds.)
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. scirp.org In an EPS map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. scirp.orgunil.ch For a molecule like this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the pyridine ring, highlighting its nucleophilic character. scirp.orgchegg.com Conversely, the hydrogen atom attached to the indole nitrogen often exhibits a positive potential, indicating an electrophilic site. researchgate.net This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques extend beyond static structures to simulate the dynamic behavior of molecules and their interactions with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com For derivatives containing the indole and pyridine scaffolds, docking studies have been performed against various biological targets, such as enzymes and receptors, to elucidate potential mechanisms of action. physchemres.orgnih.govmdpi.com The process involves placing the ligand into the binding site of the protein and calculating a scoring function to estimate the binding free energy, with more negative values indicating a stronger interaction. mdpi.com These studies reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the active site. nih.gov For instance, research on similar compounds has shown that the pyridine nitrogen can act as a hydrogen bond acceptor, while the indole ring can engage in hydrophobic and π-stacking interactions. nih.gov
Interactive Data Table: Example Molecular Docking Results for an Indole-Pyridine Derivative Against a Kinase Target (Note: This table presents hypothetical yet representative data based on findings for similar compounds.)
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule or a ligand-protein complex. researchgate.net By simulating the motions of atoms and molecules over time, MD can assess the conformational stability of a ligand in a protein's binding pocket and the dynamic nature of their interactions. nih.govfrontiersin.org For a docked complex, an MD simulation can verify the stability of the predicted binding pose. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (Rg) to measure the compactness of the system. fortunejournals.com Stable RMSD values over the simulation time suggest that the ligand remains securely bound in its initial docked conformation. fortunejournals.com These simulations are crucial for validating docking results and understanding the dynamic aspects of molecular recognition that are not captured by static models. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). wildlife-biodiversity.comnih.gov These models are built upon the principle that the properties of a chemical are encoded in its molecular structure.
To build a QSAR or QSPR model, the chemical structure is converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For a molecule like this compound, a range of descriptors would be calculated to capture its unique structural features.
Classes of Molecular Descriptors Relevant to this compound:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include molecular weight, count of rotatable bonds, and topological polar surface area (TPSA). The TPSA is particularly important for predicting transport properties like cell permeability.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule. For this compound, this would include the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the dipole moment. These are crucial for understanding reactivity and interactions with biological targets.
3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule. They include steric parameters (e.g., molecular volume and surface area) and shape indices. For instance, in studies of related indole derivatives, steric maps have shown that bulky groups at certain positions can be favored or disfavored for a particular biological activity. bohrium.com
Physicochemical Descriptors: These describe properties like lipophilicity (logP) and solubility (logS), which are critical for a compound's pharmacokinetic profile. nih.gov
In QSAR studies of related indole-containing compounds, descriptors such as those related to hydrogen bonding ability, total molecular surface area, and electron-electron repulsion have been found to be significant in controlling the biological activity. semanticscholar.org For example, a study on benzofuran-based vasodilators identified the maximum electron-electron repulsion for a C-O bond and the hydrogen bonding acceptor ability as critical descriptors. semanticscholar.org While not directly applicable to this compound, this highlights the types of descriptors that would be investigated.
Table 1: Examples of Molecular Descriptors Potentially Calculated for this compound
| Descriptor Class | Example Descriptor | Potential Interpretation for this compound |
| Topological | Topological Polar Surface Area (TPSA) | Influences membrane permeability and oral bioavailability. |
| Number of Rotatable Bonds | Relates to conformational flexibility, which can impact binding to a receptor. | |
| Quantum Chemical | HOMO Energy | Indicates the propensity to donate electrons; relevant for interactions with electron-accepting sites in a biological target. |
| LUMO Energy | Indicates the propensity to accept electrons; relevant for interactions with electron-donating sites. | |
| 3D Descriptors | Molecular Volume | Describes the steric bulk of the molecule, which can affect how it fits into a binding pocket. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |
Once a set of relevant molecular descriptors is identified, statistical methods are used to build a mathematical model that correlates these descriptors with the observed activity or property. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. nih.gov
For instance, in studies on derivatives containing the indole nucleus, 2D-QSAR and 3D-QSAR models have been developed to predict activities such as antitumor, antioxidant, and anti-influenza effects. bohrium.commdpi.comtandfonline.com A 3D-QSAR study on novel benzothiazole (B30560) derivatives bearing an indole moiety resulted in a model with good predictive power for antitumor activity. bohrium.com Similarly, 2D-QSAR models have been successfully used to predict the antioxidant activity of novel 1H-3-indolyl derivatives. mdpi.com
While no specific predictive models for this compound have been published, research on similar structures provides a blueprint for how such models could be developed. For example, a study on (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (IPP) derivatives, which share the indolyl and pyridinyl moieties, has led to preliminary structure-activity relationship (SAR) insights for inducing methuosis, a form of cell death. acs.org These studies indicate that the indolyl and pyridinyl groups are key for biological activity. nih.govtandfonline.com
QSPR models are used to predict physicochemical properties. For example, models can be built to predict properties like boiling point, vapor pressure, and water solubility. nih.gov These models are valuable in environmental science and drug development for assessing the fate and transport of chemicals.
Table 2: Hypothetical Predictive Model Equation for a Biological Activity
A hypothetical linear QSAR model for a specific biological activity of a series of compounds including this compound might look like the following:
pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
| Component | Description |
| pIC50 | The negative logarithm of the half-maximal inhibitory concentration, a common measure of a compound's potency. |
| c0, c1, c2, ... cn | Regression coefficients determined from the statistical analysis of the training set of compounds. |
| Descriptor 1, 2, ... n | The calculated molecular descriptors that have a statistically significant correlation with the biological activity. |
Structure Activity Relationship Sar Studies and Biological Target Modulation
Rational Design Principles for Modulating Biological Activity
The development of 1-(pyridin-3-yl)-1H-indole derivatives is a testament to the power of rational drug design. By understanding the interactions between the small molecule and its biological target, chemists can make informed modifications to the molecular structure to optimize its therapeutic properties. This process often involves a systematic campaign of synthesizing and testing analogs to build a comprehensive structure-activity relationship (SAR) profile.
For instance, in the quest for novel inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a target involved in cancer malignancy, an indole-based compound identified as LDR102 served as a starting point. nih.gov Despite its promising antitumor efficacy, LDR102 exhibited off-target activity and suboptimal pharmacokinetic properties. nih.gov This led to a systematic optimization effort focused on the 1-methyl-3-(pyridin-3-yl)-1H-indole scaffold, culminating in the discovery of derivatives with significantly improved potency and selectivity. nih.gov Similarly, the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors was inspired by simplifying the structure of marine alkaloids like Exiguamine A and Tsitsikammamines, leading to the identification of 5-(pyridin-3-yl)-1H-indole-4,7-dione as a promising scaffold. nih.gov
The precise arrangement of atoms and the nature of substituent groups on the this compound core are critical determinants of biological activity. Positional isomerism—the placement of the pyridine (B92270) ring relative to the indole (B1671886)—and the addition of various chemical moieties can dramatically alter a compound's efficacy and its selectivity for a specific biological target.
In the development of ROR1 inhibitors, a detailed investigation into the SAR of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives was conducted. nih.govacs.org This led to the identification of compound 24d as a lead candidate with exceptional ROR1 inhibitory potency and high selectivity. nih.gov Another study identified compound 19h , which potently binds to ROR1 with a dissociation constant (KD) value of 0.10 μM and exhibits antitumor activity in lung and breast cancer cell lines with IC50 values ranging from 0.36 to 1.37 μM. acs.org
For IDO1 inhibitors based on the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold, SAR studies showed that this core structure yielded compounds with moderate inhibitory potency at the micromolar level. nih.gov The specific substitutions on this scaffold are crucial for fine-tuning the inhibitory activity.
The importance of substituent position is also highlighted in studies of pyrazolo[4,3-c]pyridines, a related heterocyclic system. It was found that binding to the target protein PEX14 was dependent on the substituent's position in the pyrazole ring. The N-2 regioisomer showed modest inhibitory activity, whereas the N-1 substituted compound was more active, demonstrating how subtle changes in isomerism can have a significant impact on biological function. acs.org
| Compound | Target | Key Structural Feature | Reported Activity |
|---|---|---|---|
| Compound 24d | ROR1 | 1-methyl-3-(pyridin-3-yl)-1H-indole derivative | Exceptional inhibitory potency and high selectivity nih.gov |
| Compound 19h | ROR1 | Novel ROR1 inhibitor | KD = 0.10 μM; IC50 = 0.36–1.37 μM in cancer cell lines acs.org |
| 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives | IDO1 | Core scaffold | Moderate inhibition potency at micromole level nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity, as molecular targets like enzymes and receptors are themselves chiral. nih.govresearchgate.net The interaction between a drug and its target is often stereospecific, meaning that one enantiomer (a non-superimposable mirror image) of a chiral drug may fit into a binding site perfectly while the other does not.
While specific studies on the stereochemistry of this compound itself are not detailed in the provided context, research on related structures underscores the importance of this principle. For example, studies on chiral 3-(piperidin-3-yl)-1H-indole derivatives involved the synthesis of specific enantiomers, (R)- and (S)-forms, to investigate their distinct biological properties. nih.gov The process involved separating diastereomers, which are stereoisomers that are not mirror images, highlighting the fine control required to produce enantiomerically pure compounds for biological evaluation. nih.gov The general principle holds that for a chiral compound, different stereoisomers can exhibit vastly different potency and efficacy, with one isomer often being responsible for the desired therapeutic effect. nih.govresearchgate.net
Enzymatic Inhibition and Activation Studies
Derivatives of this compound have been extensively studied as modulators of key enzymes involved in cancer and immune regulation. These studies aim to elucidate the precise mechanisms by which these compounds inhibit or activate their enzymatic targets, providing a foundation for their therapeutic application.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and is a key target in cancer immunotherapy due to its role in tumor immune escape. nih.govacs.orgnih.govnih.gov A series of 1H-indole-4,7-dione derivatives, incorporating the 5-(pyridin-3-yl) moiety, have been designed and synthesized as IDO1 inhibitors. nih.gov
Enzyme kinetics experiments have revealed that these compounds based on the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold act as reversible competitive inhibitors of IDO1. nih.gov This mechanism implies that the inhibitor molecule binds to the active site of the enzyme, the same site where the natural substrate (tryptophan) binds. This binding is non-covalent and reversible, and the inhibitor competes directly with the substrate. By occupying the active site, the inhibitor prevents the enzyme from catalyzing the conversion of tryptophan to kynurenine, thereby counteracting the immunosuppressive effects of IDO1 overexpression in the tumor microenvironment. nih.govnih.gov
Tryptophan 2,3-dioxygenase (TDO) is another enzyme that catalyzes the first and rate-limiting step of the kynurenine pathway and is considered a potential biomarker in tumors. nih.gov Small molecule inhibitors that target TDO are of significant interest for cancer therapy.
A class of TDO inhibitors based on a 6-fluoroindole structure with C3 substituents has been shown to bind effectively to the enzyme. nih.gov Specifically, the compound 6-fluoro-3-(pyridin-3-yl)-1H-indole has been reported to have a high in vitro affinity for TDO. nih.gov The functional impact of this binding is significant; these inhibitors can effectively restore tryptophan concentrations and reduce the production of immunosuppressive metabolites that are downstream in the kynurenine pathway. nih.gov This demonstrates the potential of pyridinyl-indole derivatives to modulate this critical metabolic pathway for therapeutic benefit.
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an oncogenic protein considered an attractive target for cancer therapy. acs.orgfrontiersin.org Small molecule inhibitors targeting the kinase domain of ROR1 have been developed from the this compound scaffold.
A systematic optimization of an initial indole-based hit compound led to a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives. nih.gov This effort produced a lead candidate, compound 24d , which demonstrates exceptional ROR1 inhibitory potency and high selectivity against other kinases. nih.gov Another study, using structure-based virtual screening and optimization, identified compound 19h as a potent ROR1 inhibitor. acs.org This compound binds to ROR1 with a KD of 0.10 μM and shows significant anti-proliferative activity against various cancer cell lines. acs.org The mechanism of action involves the inhibition of the ROR1 kinase activity, which in turn affects downstream signaling pathways that promote cancer cell survival and proliferation. acs.orgmdpi.com For example, the inhibitor KAN0441571C was shown to induce dephosphorylation of ROR1 and inactivate both canonical and non-canonical Wnt signaling pathways. mdpi.com
| Target Enzyme/Receptor | Compound Scaffold/Example | Mechanism/Binding Affinity | Functional Impact |
|---|---|---|---|
| Indoleamine 2,3-Dioxygenase 1 (IDO1) | 5-(pyridin-3-yl)-1H-indole-4,7-dione | Reversible Competitive Inhibition nih.gov | Blocks conversion of tryptophan to kynurenine nih.govnih.gov |
| Tryptophan 2,3-Dioxygenase (TDO) | 6-fluoro-3-(pyridin-3-yl)-1H-indole | High in vitro binding affinity nih.gov | Restores tryptophan levels, decreases immunosuppressive metabolites nih.gov |
| Receptor Tyrosine Kinase (ROR1) | Compound 19h (1-methyl-3-(pyridin-3-yl)-1H-indole derivative) | KD = 0.10 μM acs.org | Induces apoptosis of tumor cells, suppresses tumor growth acs.org |
Receptor Binding and Signaling Pathway Investigations
Research into derivatives of the this compound scaffold has uncovered significant interactions with key biological receptors and signaling pathways. These investigations are crucial for understanding the molecular mechanisms that underpin the observed cellular effects.
Serotonin (5-HT) Receptor Affinity and Functional Selectivity (e.g., 5-HT2C)
The serotonin (5-HT) system, with its numerous receptor subtypes, is a critical modulator of a wide range of physiological and neurological processes nih.gov. The 5-HT2 receptor family, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, has been a particular focus of drug discovery nih.gov. The this compound core is a feature in various ligands designed to target these receptors.
Functional selectivity is a phenomenon where a ligand can differentially activate signaling pathways downstream of the same receptor drugbank.com. This property is highly sought after in drug design as it can separate therapeutic effects from unwanted side effects. For instance, at the 5-HT2C receptor, different compounds can exhibit varying efficacies for phospholipase C (PLC) and phospholipase A2 (PLA2) mediated responses drugbank.com. While specific binding affinity data for the parent compound this compound is not extensively detailed, studies on structurally related indole derivatives highlight the importance of this scaffold in achieving high affinity and selectivity for 5-HT receptors nih.govresearchgate.net. Subtle structural modifications to ligands can lead to significant differences in their cellular signaling profiles, underscoring the importance of SAR studies in developing functionally selective 5-HT2C receptor modulators drugbank.com.
Derivatives built upon the indole scaffold have been explored for their potential to act as selective 5-HT2C receptor agonists. The development of such compounds is aimed at therapeutic applications where 5-HT2C activation is beneficial, while avoiding off-target effects at 5-HT2A and 5-HT2B receptors, which can be associated with hallucinogenic effects and cardiovascular issues, respectively nih.gov.
Modulation of Cellular Signaling Pathways (e.g., MAPK/JNK Pathway)
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes including cell proliferation, differentiation, and death nih.gov. The c-Jun N-terminal kinase (JNK) pathway, a key component of the MAPK family, is often activated by stress signals and can play a dual role in cell survival and apoptosis mdpi.com.
Derivatives of this compound have been shown to modulate these pathways. For example, a novel 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, known as 12A, was found to induce methuotic cell death by activating the MAPK/JNK signaling pathway tandfonline.comnih.gov. In studies using HeLa and MDA-MB-231 cancer cells, treatment with compound 12A led to a dose-dependent increase in the phosphorylated forms of JNK and ERK1/2, indicating activation of this pathway tandfonline.com. This activation is believed to be involved in the subsequent vacuolization and cell death observed in these cells tandfonline.comnih.gov.
Furthermore, the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation and survival, is another target for indole-containing compounds nih.govmdpi.com. The ability of these compounds to modulate multiple signaling pathways, such as MAPK/JNK and PI3K/Akt, highlights their potential as multifaceted therapeutic agents nih.gov.
Cellular Mechanistic Studies in Preclinical Models
Preclinical studies using cellular models have been instrumental in elucidating the mechanisms through which this compound derivatives exert their biological effects. These studies have provided detailed insights into the induction of cell death, inhibition of proliferation, and specific molecular target engagement.
Induction of Programmed Cell Death Pathways (e.g., Methuosis, Apoptosis)
Programmed cell death (PCD) is a fundamental biological process that can occur through various pathways, including apoptosis, necroptosis, and methuosis mdpi.comresearchgate.net. While apoptosis is a well-characterized, caspase-dependent form of cell death, non-apoptotic pathways have gained interest as alternative strategies for eliminating cancer cells mdpi.comuni.lu.
Methuosis is a distinct, non-apoptotic form of cell death characterized by the accumulation of large, macropinosome-derived vacuoles, leading to eventual cell rupture uni.lunih.govacs.org. Several derivatives containing the indolyl-pyridinyl structure have been identified as potent inducers of methuosis tandfonline.comnih.govacs.org. For instance, (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (IPP) derivatives can trigger vacuolization and non-apoptotic cell death in a variety of cancer cell lines tandfonline.comnih.gov.
Interestingly, SAR studies have revealed that specific chemical substitutions on the indole ring can switch the mode of cell death from methuosis to apoptosis uni.lunih.gov. This suggests that compounds based on the this compound scaffold can be fine-tuned to induce different cell death pathways, which could be advantageous for overcoming resistance to conventional apoptosis-inducing chemotherapies uni.lu. Other studies have shown that certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives can induce Nur77-dependent apoptosis in cancer cells nih.gov.
Inhibition of Cell Proliferation and Growth Regulation
A hallmark of many derivatives of this compound is their ability to inhibit the proliferation of cancer cells. This anti-proliferative activity has been demonstrated across a broad panel of cancer cell lines tandfonline.comnih.gov.
For example, a study on pyridine-pyrimidine-indole-carbohydrazide derivatives found that several compounds exhibited significant anti-proliferative activity at micromolar concentrations in HeLa cells tandfonline.comnih.gov. Compound 12A, a methuosis inducer, showed potent pan-cytotoxicity against various cancer cell lines while displaying low toxicity to normal human cells, indicating a favorable selectivity profile tandfonline.comnih.gov. Another class of compounds, 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives, were optimized as ROR1 inhibitors and demonstrated robust antitumor activity both in vitro and in vivo nih.gov.
The table below summarizes the anti-proliferative activity of a representative compound.
| Compound | Cell Line | Effect | Potency |
|---|---|---|---|
| Compound 12A | HeLa | Anti-proliferative | Significant at 20 µM |
| Compound 12A | MDA-MB-231 | Cytotoxic | High |
| LDR102 Derivative (24d) | Various Cancer Cells | Antitumor Activity | High |
Mechanisms of Target Engagement and Downstream Effects in Cellular Systems
Understanding how these compounds engage their molecular targets is key to deciphering their mechanism of action. For the methuosis-inducing indolyl-pyridinyl-propenones, the class III phosphoinositide (PI) kinase, PIKFYVE, has been identified as a direct protein target nih.govacs.org. Inhibition of PIKFYVE is responsible for the characteristic cytoplasmic vacuolization and subsequent cell death nih.govacs.org.
In other cases, derivatives of the this compound scaffold have been developed to target different proteins. A systematic optimization campaign led to the discovery of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives as potent and selective inhibitors of ROR1, a receptor tyrosine kinase implicated in cancer malignancy nih.gov. Similarly, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were developed as novel modulators of the orphan nuclear receptor Nur77 nih.gov. Engagement of Nur77 by these compounds was associated with its translocation to the mitochondria and the induction of apoptosis nih.gov.
These findings demonstrate that the this compound scaffold is a versatile platform for designing small molecules that can engage diverse biological targets, leading to distinct and potent downstream cellular effects.
| Compound Class | Primary Target | Downstream Effect |
|---|---|---|
| Indolyl-pyridinyl-propenones | PIKFYVE Kinase | Induction of Methuosis |
| 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives | ROR1 | Inhibition of Tumor Growth |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77 | Induction of Apoptosis |
Preclinical Pharmacological Investigations and Research Applications
In Vitro Efficacy Assessments in Disease-Relevant Cell Models
Derivatives built upon the 1-(pyridin-3-yl)-1H-indole framework have been synthesized and evaluated for a range of biological activities in laboratory settings. These studies utilize cell-based assays to determine the potential efficacy of these compounds against various diseases at a cellular level.
The this compound nucleus is a structural component of several novel compounds investigated for their anticancer properties. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated for their ability to induce a form of cell death known as methuosis. nih.gov In these studies, the majority of the synthesized analogs showed a potential vacuolization-inducing effect in HeLa cells at a concentration of 1 µM and/or significant antiproliferative activity at 20 µM. nih.gov One potent derivative, designated as 12A, exhibited high pan-cytotoxicity against various cancer cell lines while being significantly less toxic to normal cells. nih.gov Specifically, compound 12A showed a half-maximal inhibitory concentration (IC50) of 4.51 µM in the triple-negative breast cancer cell line MDA-MB-231, while its IC50 against the non-cancerous breast epithelial cell line MCF-10A was 185.7 µM, indicating a high degree of selectivity. nih.gov
Similarly, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed as modulators of the orphan nuclear receptor Nur77, a target for cancer therapy. researchgate.net One compound from this series, 8b, demonstrated potent activity against several liver cancer cell lines and other cancer cell types. researchgate.net
Further research on other complex derivatives has also shown promise. A series of ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives were tested for cytotoxicity. Several compounds in this series exhibited greater than 50% cell inhibition against the ER-α-positive breast cancer cell lines T47D and MCF-7. ajgreenchem.com One compound, MDT-32, also displayed over 50% inhibition against the ER-α-negative MDA-MB-231 cell line. ajgreenchem.com
Table 1: Antiproliferative Activity of Selected Pyridinyl-Indole Derivatives
| Compound Class | Cell Line | Activity | Source |
|---|---|---|---|
| Pyridine-pyrimidine-indole-carbohydrazide (e.g., 12A) | HeLa | Vacuolization-inducing effect at 1.0 µM | nih.gov |
| Pyridine-pyrimidine-indole-carbohydrazide (e.g., 12A) | MDA-MB-231 | IC50 = 4.51 µM | nih.gov |
| Pyridine-pyrimidine-indole-carboxamide (e.g., 8b) | Liver Cancer Cells | Potent activity, lower toxicity than control | researchgate.net |
| Imidazolyl-phenyl-indolyl-methylene-pyridin-amine (e.g., MDT-32) | T47D, MCF-7, MDA-MB-231 | >50% inhibition at 25 µM | ajgreenchem.com |
The indole (B1671886) nucleus, often in combination with a pyridine (B92270) ring, is a common feature in compounds screened for antimicrobial and antioxidant potential. bohrium.com For instance, a series of novel N,N-dialkyl-(1H-indol-3-yl) methyl aryl amides, which incorporate a pyridine moiety, were evaluated for their in vitro antimicrobial activity using the cup plate method and for antioxidant activity via the DPPH method. jetir.org Several of these compounds were found to be highly active against both gram-positive and gram-negative bacteria and also exhibited potent antifungal and good antioxidant activity. jetir.org
Other research has focused on synthesizing indole analogues containing different heterocyclic systems, such as naphthyridine and pyrimidonaphthyridine, which also include a pyridine substructure. niscpr.res.in These compounds were screened for their antimicrobial and antioxidant activities, with some exhibiting significant radical scavenging activity. niscpr.res.in Similarly, new indole derivatives featuring pyridopyrimidine and pyrazolopyridine moieties have been synthesized and tested, with several compounds showing good antibacterial, antifungal, and radical scavenging activities. researchgate.net The synthesis of indole analogues containing triazole and thiazolotriazole systems has also been undertaken to evaluate their antimicrobial and antioxidant properties. innovareacademics.in
Derivatives of the indole scaffold have been investigated for their potential to modulate inflammatory pathways in cellular models. In one study, a series of N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides were synthesized and evaluated for their anti-inflammatory effects. tandfonline.com These compounds were designed based on previously identified anti-inflammatory N-pyridinyl(methyl)-indole carboxamides that were shown to decrease the production of the pro-inflammatory cytokine TNF-α. tandfonline.com
Another study focused on indole-2-one and 7-aza-2-oxindole derivatives, testing their ability to inhibit the release of lipopolysaccharide (LPS)-stimulated tumor necrosis factor (TNF)-α and interleukin (IL)-6 in RAW264.7 macrophages. dovepress.com A number of the tested compounds demonstrated significant inhibitory activity on the production of these pro-inflammatory cytokines. dovepress.com For example, compound 7i, an indole-2-one derivative, showed strong inhibition of both TNF-α and IL-6 production, with inhibitory rates of 44.5% and 57.2%, respectively. dovepress.com Research has also highlighted that indolyl-pyridine derivatives can possess potent anti-inflammatory activity. researchgate.net
In Vivo Preclinical Efficacy Studies in Animal Models (Focus on Research Findings)
Following promising in vitro results, select derivatives of this compound have advanced to in vivo testing in animal models to assess their efficacy in a more complex biological system.
The anticancer potential of pyridinyl-indole derivatives has been substantiated in animal models of cancer. Compound 12A, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, was evaluated in a triple-negative breast cancer xenograft model using MDA-MB-231 cells. nih.gov The results indicated that compound 12A effectively inhibits tumor growth in this in vivo model. nih.gov
In a similar vein, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative, referred to as NB1, was tested in an MDA-MB-231 xenograft model. researchgate.net Oral administration of NB1 resulted in remarkable in vivo anticancer efficacy, highlighting its potential as a therapeutic agent. researchgate.net Furthermore, other research into novel indole derivatives has demonstrated the ability of these compounds to inhibit tumor growth in various mouse xenograft models, including those for head and neck cancer and medulloblastoma. acs.orgnih.gov
Table 2: In Vivo Antitumor Activity of Selected Pyridinyl-Indole Derivatives
| Compound | Animal Model | Cancer Type | Outcome | Source |
|---|---|---|---|---|
| Compound 12A | MDA-MB-231 Xenograft Mouse Model | Triple-Negative Breast Cancer | Significant tumor growth inhibition | nih.gov |
| Compound NB1 | MDA-MB-231 Xenograft Model | Breast Cancer | Remarkable anticancer efficacy | researchgate.net |
| Indole-3-glyoxylamide series | Mouse Xenograft Model | Head and Neck Cancer | Significant tumor growth inhibition | acs.org |
| Compound LKD1214 | Mouse Model | Medulloblastoma | Inhibits tumor growth | nih.gov |
The indole structure is recognized for its role in neuroscience, and its derivatives are being explored for their effects on the central nervous system. Research has shown that microbiota-derived indoles can play a role in mitigating neuroinflammation. nih.gov In a study using an animal model of Alzheimer's disease (APP/PS1 mice), treatment with indoles was found to inhibit the activation of the NF-κB signaling pathway and the formation of the NLRP3 inflammasome. nih.gov This led to a reduction in the release of inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-18, thereby alleviating the neuroinflammatory response. nih.gov These findings suggest that the indole core can activate the aryl hydrocarbon receptor (AhR) pathway to regulate neuroinflammation. nih.gov While this research did not use this compound itself, it points to a potential therapeutic avenue for indole-containing compounds in neuroinflammatory diseases. nih.govnih.gov
Research-Level Pharmacokinetic Analysis in Animal Systems
Pharmacokinetic (PK) studies are crucial for evaluating the potential of a drug candidate by examining its absorption, distribution, metabolism, and excretion (ADME) within a living organism. While specific PK data for the parent this compound are not extensively documented, research into its derivatives highlights the scaffold's potential.
Optimization campaigns on derivatives, such as the 1-methyl-3-(pyridin-3-yl)-1H-indole series, have been pursued to improve suboptimal pharmacokinetic profiles. nih.gov In one such study, an earlier lead compound, LDR102, which is based on the indole scaffold, showed promising antitumor efficacy but had suboptimal PK properties and off-target activities. nih.gov A subsequent systematic optimization led to the discovery of compound 24d , a 1-methyl-3-(pyridin-3-yl)-1H-indole derivative, with a significantly improved and optimized PK profile, alongside high potency and selectivity as a ROR1 inhibitor. nih.gov
Similarly, research on other indole-based compounds provides insight into the pharmacokinetic potential of this class. For instance, studies on 1H-indole-2-carboxamides progressed to in vivo efficacy studies in mice, although development was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. acs.org Another derivative, SB 206553, a 5-methyl-N-(pyridin-3-yl)-1H,2H,3H,5H-pyrrolo[2,3-f]indole-1-carboxamide hydrochloride, exhibited moderate oral bioavailability of 43% in rats, with a plasma half-life of 2.3 hours. vulcanchem.com
Interactive Table: Pharmacokinetic Parameters of Selected Indole-Pyridyl Derivatives in Animal Models
| Compound | Animal Model | Dose & Route | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability (F%) | Source |
|---|---|---|---|---|---|---|---|
| SB 206553 | Rat | Oral | --- | --- | 2.3 hours | 43% | vulcanchem.com |
| INE963 | Mouse | 30 mg/kg (single oral dose) | Curative | --- | --- | --- | |
| PF-06409577 | Rat | 1 mg/kg (IV) / 3 mg/kg (PO) | --- | --- | --- | --- | |
| PF-06409577 | Dog | 1 mg/kg (IV) / 3 mg/kg (PO) | --- | --- | --- | --- | |
| PF-06409577 | Monkey | 1 mg/kg (IV) / 3 mg/kg (PO) | --- | --- | --- | --- |
Data for Cmax, Tmax, and specific values for PF-06409577 were not available in the provided search results. "---" indicates data not found.
Development of Chemical Probes and Research Tools
The unique electronic properties of the this compound scaffold, which combines an electron-donating indole ring with an electron-withdrawing pyridine ring, make it an attractive core for developing specialized research tools, including PET tracers and fluorescent probes. vulcanchem.com
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the real-time visualization and quantification of biological processes in vivo. uq.edu.au The pyridinyl-indole scaffold has been successfully utilized to develop PET tracers for imaging specific molecular targets, such as enzymes involved in cancer and protein aggregates in neurodegenerative diseases. uq.edu.aunih.govnih.gov
A notable example is 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole , a PET tracer designed to target the enzyme tryptophan 2,3-dioxygenase (TDO), which is a biomarker for certain tumors. uq.edu.auresearchgate.net This compound was identified as a potential TDO ligand with an affinity of 850 nM. uq.edu.au The radiosynthesis of this tracer was achieved through a copper-mediated nucleophilic ¹⁸F-fluorination of a boronate ester precursor. uq.edu.auresearchgate.net The fully automated synthesis resulted in a radiochemical purity of over 99%, with yields of 5 to 6%. researchgate.net
Small animal dynamic PET/CT imaging studies were conducted in normal C57BL/6 mice using intravenously injected [¹⁸F]6-fluoro-3-(pyridin-3-yl)-1H-indole. researchgate.net The results showed rapid accumulation of the tracer in the heart and brain. researchgate.net Importantly, these in vivo studies revealed no defluorination of the tracer, a common issue with other PET probes. researchgate.net
Interactive Table: In Vivo Biodistribution of [¹⁸F]6-fluoro-3-(pyridin-3-yl)-1H-indole in Mice
| Organ | Maximum Occupancy (% ID/g) | Time to Maximum Occupancy (minutes) | Source |
|---|---|---|---|
| Heart | 10.9% | 1.75 | researchgate.net |
| Brain | 8.1% | 2.25 | researchgate.net |
ID/g = Injected Dose per gram of tissue.
Further research has expanded on the pyridinyl-indole scaffold to create tracers for other targets. For example, [¹⁸F]CBD-2115 was developed from a library of compounds based on a 2-(6-(piperidin-1-yl)pyridin-3-yl)-1H-indole structure as a first-in-class radiotracer for imaging 4R-tau protein aggregates, which are implicated in neurodegenerative diseases like Progressive Supranuclear Palsy (PSP). nih.govnih.govrhhz.net
Fluorescent probes are indispensable tools in cell biology for visualizing cellular structures and tracking molecular processes. The conjugated π-system created by the linked indole and pyridine rings suggests that derivatives of this compound could possess fluorescent properties suitable for imaging applications. vulcanchem.comcymitquimica.com
While specific studies detailing the use of the parent compound this compound as a fluorescent label are not prominent, research on structurally related molecules demonstrates the principle. For instance, a patent describes an indole-pyridine salt, (E)-4-(2-(1H-indol-3-yl)vinyl)-1-picoline iodide , as a fluorescent probe for imaging RNA and the nucleolus in living cells. google.com This probe exhibits good membrane permeability, strong coloration, and high photostability, making it a useful biological reagent for studying RNA distribution. google.com
The development of fluorescent probes often involves a modular design approach, where a core pharmacophore, such as the indole-pyridine structure, is linked to a known fluorophore. acs.orgnih.gov This strategy has been used to create highly selective fluorescent probes for targets like the cannabinoid receptor type 1 (CB1R), enabling their study through techniques like live-cell imaging. nih.gov The inherent properties of the indole and pyridine moieties make them attractive components in the design of such advanced research tools. cymitquimica.comnih.gov
Emerging Research Directions and Future Perspectives
Applications in Materials Science
The fusion of the electron-donating indole (B1671886) ring and the electron-withdrawing pyridine (B92270) ring in pyridyl-indole conjugates creates a "push-pull" architecture. This intrinsic electronic feature is central to its potential in materials science, particularly in the development of next-generation organic electronic devices.
Pyridyl-indole conjugates exhibit promising optoelectronic properties due to their extended π-conjugated system, which facilitates electronic delocalization between the two heterocyclic rings. vulcanchem.com This structure influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for electronic materials. For instance, a study on pyrano[3,2-c]chromene derivatives substituted with various groups, including pyridin-3-yl and 1H-indol-3-yl, highlighted how different substituents modulate these electronic properties. ijcce.ac.irijcce.ac.ir The indole-substituted derivative, in particular, was noted for raising the HOMO level and reducing the energy gap, making it a better candidate for hole transport (p-type) materials. ijcce.ac.ir In contrast, the pyridine-substituted version was found to lower the electron reorganization energy, suggesting its utility in electron transport (n-type) materials. ijcce.ac.irijcce.ac.ir
Research on analogous push-pull molecules, such as those based on thieno[2,3-b]indole, has demonstrated the potential of such systems. nih.gov Investigations into these related compounds provide valuable insights into the charge-transport properties that can be expected from pyridyl-indole structures. nih.gov The inherent donor-acceptor nature of the pyridyl-indole framework is a key strategy for designing bipolar host materials essential for advanced electronic devices. mdpi.com
The favorable charge transport characteristics of pyridyl-indole conjugates make them attractive for use in organic semiconductor devices. These materials are being explored for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic solar cells. vulcanchem.comijcce.ac.irchemscene.com
In OLEDs, materials with high triplet energy and balanced charge transport are crucial for achieving high efficiency. researchgate.net Pyridine-annulated fused indoles have been synthesized and investigated as high-triplet-energy hole-transporting materials (HTMs), demonstrating good thermal stability and performance in solution-processed OLEDs. researchgate.net The design of molecules combining electron-donating carbazole (B46965) units with electron-accepting pyridine fragments is a recognized strategy for creating efficient host materials for green phosphorescent OLEDs. mdpi.com Similarly, pyrene-pyridine derivatives have shown promise as HTMs with stable performance and low efficiency roll-off. acs.org The balanced charge transport properties observed in related asymmetrical diketopyrrolopyrrole derivatives further underscore the potential of donor-acceptor designs in OFETs. mdpi.com
Below is a table summarizing the key electronic properties and potential applications of pyridyl-indole type structures based on findings from related derivative studies.
| Property | Observation in Related Derivatives | Implication for 1-(pyridin-3-yl)-1H-indole | Potential Application |
| HOMO-LUMO Gap | Indole substitution can reduce the energy gap. ijcce.ac.ir | Tunable electronic and optical properties. | Organic Semiconductors vulcanchem.com |
| Hole Transport | Indole groups facilitate hole transport (p-type). ijcce.ac.ir | Use as a hole-transporting material (HTM). | OLEDs, OFETs researchgate.net |
| Electron Transport | Pyridine groups can enhance electron transport (n-type). ijcce.ac.ir | Use as an electron-transporting or bipolar material. | OLEDs, OFETs ijcce.ac.ir |
| Triplet Energy | Pyridine-annulated indoles can possess high triplet energy (~2.92 eV). researchgate.net | Reducing exciton (B1674681) quenching in phosphorescent OLEDs. | High-efficiency OLEDs researchgate.net |
| Hole Mobility | Analogous conjugated compounds exhibit hole mobility around 10⁻⁴ cm²/V·s. vulcanchem.com | Efficient charge carrier movement. | Organic Electronics vulcanchem.com |
Role in Catalysis and Organic Transformations
The nitrogen atoms in both the pyridine and indole moieties of this compound present opportunities for its use in catalysis. These nitrogen atoms can act as ligands, coordinating with transition metals to form catalytically active complexes. For example, palladium (II) and platinum (II) complexes of similar indole derivatives have demonstrated catalytic activity in cross-coupling reactions. vulcanchem.com
The synthesis of complex molecules often relies on effective catalytic systems. The construction of the challenging pyridin-2-yl indole C-C bond has been achieved using a potent palladium-catalyzed Suzuki-Miyaura cross-coupling, highlighting the relevance of such structures in synthetic chemistry. acs.org Furthermore, the core indole structure is a frequent target in organic synthesis, with numerous catalytic methods developed for its functionalization, particularly at the C-3 position. rsc.orgdergipark.org.tr These methods often employ catalysts to facilitate reactions with various electrophiles, demonstrating the indole nucleus's reactivity and importance as a synthetic intermediate. rsc.org
Research into Corrosion Inhibition Properties
Organic compounds containing heteroatoms like nitrogen and aromatic rings are known to be effective corrosion inhibitors for metals, particularly in acidic environments. mdpi.com The this compound molecule possesses these key structural features, making it a strong candidate for corrosion protection. These compounds function by adsorbing onto the metal surface, creating a protective barrier that hinders both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. mdpi.comafricaresearchconnects.com
Studies on various indole derivatives have consistently shown their positive inhibitive properties on metal surfaces. mdpi.comresearchgate.net For example, research on indole derivatives on mild steel in acidic solutions revealed that they act as mixed-type inhibitors, meaning they suppress both anodic and cathodic processes. mdpi.comafricaresearchconnects.com The efficiency of inhibition typically increases with the concentration of the inhibitor. mdpi.com The adsorption process, which is the basis for the protective action, often follows established models like the Langmuir or Temkin adsorption isotherms. mdpi.comresearchgate.net Theoretical studies using density functional theory (DFT) and molecular dynamics simulations have further elucidated the mechanism, showing that the nitrogen atoms' lone pair electrons can donate to the empty d-orbitals of iron atoms, facilitating strong adsorption. mdpi.comafricaresearchconnects.com
The table below summarizes findings on the corrosion inhibition properties of related indole and pyridine derivatives.
| Inhibitor Type | Metal/Environment | Inhibition Efficiency | Mechanism of Action |
| Indole Derivatives | Mild Steel / 0.5 M H₂SO₄ | Up to 81.2% at 90 ppm mdpi.com | Mixed-type inhibitor, adsorption on surface mdpi.com |
| Indole Derivatives | Low Carbon Steel / HCl | High efficiency at 10 × 10⁻⁵ M africaresearchconnects.com | Mixed-type inhibitor, physical adsorption africaresearchconnects.com |
| Pyridine Derivatives | Mild Steel / 1M H₂SO₄ | Efficiency increases with concentration rdd.edu.iq | Adsorption via N, O atoms, spontaneous reaction rdd.edu.iq |
| Indole-3-acetic acid | Mild Steel / 0.5M HCl | Effective inhibition observed scilit.com | Adsorption on steel surface scilit.com |
Advanced Synthetic Methodologies and Sustainable Chemistry Initiatives
The synthesis of N-aryl indoles, including this compound, has traditionally been achieved through metal-catalyzed cross-coupling reactions like the Ullmann condensation and Buchwald–Hartwig amination. rsc.org However, modern research is increasingly focused on developing more advanced and sustainable synthetic routes.
Recent advancements include one-pot, multi-component reactions that improve efficiency and reduce waste. rsc.orgresearchgate.net For instance, a microwave-promoted, one-pot synthesis of N-arylindoles has been developed using a simple and inexpensive copper(I) catalyst in an environmentally benign solvent like ethanol, eliminating the need for complex ligands and inert atmospheres. rsc.org Photocatalysis using visible light offers another green approach, enabling the synthesis of N-arylindoles under mild, aerobic conditions at ambient temperature. nih.gov
Sustainable chemistry, or green chemistry, emphasizes the use of eco-friendly techniques to minimize environmental impact. tandfonline.com Key strategies being applied to the synthesis of indole derivatives include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often leads to cleaner products with higher yields compared to conventional heating. tandfonline.commdpi.com
Use of Green Catalysts and Solvents: Employing recyclable catalysts like Amberlyst A-15 or using water as a solvent aligns with green chemistry principles. rsc.orgtandfonline.com
Solvent-Free Reactions: Mechanochemical grinding and other solvent-free methods reduce waste and minimize the use of hazardous organic solvents. mdpi.comresearchgate.net
Multi-component Reactions: These reactions improve atom economy by combining several starting materials in a single step to form a complex product. researchgate.net
These modern methodologies offer more efficient, cost-effective, and environmentally responsible pathways to produce this compound and related compounds. rsc.orgresearchgate.net
Integration of Cheminformatics and Artificial Intelligence in Drug Discovery and Design
Cheminformatics and artificial intelligence (AI) are revolutionizing the process of drug discovery, and compounds like this compound are part of this new landscape. These computational tools are used to design and screen novel compounds, predict their biological activities, and understand their interactions with biological targets.
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.govjmchemsci.com For new indole derivatives, docking studies have been used to propose mechanisms of action, for example, as inhibitors of enzymes like cytochrome c peroxidase or DNA gyrase. jmchemsci.commdpi.com These in silico studies help prioritize which compounds are most promising for synthesis and further in vitro testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. 2D-QSAR models have been developed for novel indolyl derivatives to correlate their structural features with their antioxidant activity, guiding the design of more potent compounds. mdpi.com By analyzing large datasets of chemical structures and their biological activities, machine learning algorithms can identify key molecular features responsible for a desired effect, accelerating the design of new drug candidates. nih.gov The integration of these computational approaches allows researchers to explore vast chemical spaces efficiently, reducing the time and cost associated with traditional drug discovery pipelines. mdpi.com
Q & A
Q. Basic Research Focus
- C-3 Substitution : Introducing sulfonyl or acetyl groups enhances aryl hydrocarbon receptor (AhR) antagonism, as shown by reduced EROD activity in enzyme assays .
- Pyridine N-Modification : Methyl or ethyl groups improve blood-brain barrier permeability in CNS-targeted analogs .
Advanced Consideration
Contradictory bioactivity data may arise from off-target effects. For instance, dihydropyridine-indole hybrids exhibit dual inhibitory activity (e.g., CYP1A1 and kinase pathways), requiring isoform-specific assays to deconvolute mechanisms . Pair SAR studies with molecular docking to prioritize substituents for lead optimization.
What analytical strategies are recommended for resolving contradictory spectral data in related indole derivatives?
Q. Methodological Approach
- NMR Titration : Add shift reagents (e.g., Eu(fod)₃) to differentiate overlapping aromatic signals .
- 2D Techniques : Use HSQC and HMBC to correlate ¹H-¹³C couplings in complex hybrids (e.g., dihydropyridine-indole systems) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for sulfonated derivatives with conflicting MS/NMR data .
Case Study
For a compound initially misassigned as N-tosylindole, X-ray analysis revealed a fused dihydropyridine ring, prompting revision of synthetic protocols .
What are the mechanistic implications of using transition metal catalysts versus acid/base conditions in indole-pyrrole coupling reactions?
Q. Advanced Research Focus
- Pd Catalysis : Enables C–N bond formation via oxidative addition but requires anhydrous conditions and ligand optimization (e.g., Xantphos for steric control) .
- Acid/Base-Mediated Reactions : Protonation of pyridine enhances electrophilicity but risks indole polymerization. For example, HCl-neutralized tosylation reactions yield stable intermediates only at 0–25°C .
Contradiction Analysis
While Pd catalysis offers higher yields for cross-coupling, acid/base methods are preferable for electron-deficient pyridines prone to catalyst poisoning. Compare kinetic profiles (e.g., Arrhenius plots) to identify optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
